molecular formula C19H18ClN5OS B2353978 (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1203102-30-0

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2353978
CAS RN: 1203102-30-0
M. Wt: 399.9
InChI Key: HBESROBVGPJTBQ-UHFFFAOYSA-N
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Description

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as CP-154,526, and is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of stress and anxiety, and as such, CP-154,526 has been studied extensively for its potential use as an anxiolytic and antidepressant agent.

Mechanism of Action

CP-154,526 is a selective antagonist of the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which is involved in the regulation of stress and anxiety. By blocking the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, CP-154,526 reduces the release of stress hormones such as cortisol, and has been shown to have anxiolytic and antidepressant effects.
Biochemical and physiological effects:
CP-154,526 has been shown to have several biochemical and physiological effects. In preclinical models, the compound has been shown to reduce anxiety-like behavior, improve mood, and reduce pain sensitivity. CP-154,526 has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of CP-154,526 is its selectivity for the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which allows for more specific targeting of the stress and anxiety pathways. However, one limitation of the compound is its poor solubility, which can make dosing and administration difficult in preclinical models.

Future Directions

There are several potential future directions for research on CP-154,526. One area of interest is the potential use of the compound in the treatment of addiction, as the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor has been implicated in addiction pathways. CP-154,526 has also been studied for its effects on learning and memory, and may have potential use in the treatment of cognitive disorders. Additionally, further research is needed to understand the long-term effects of CP-154,526 and its potential use in clinical settings.

Synthesis Methods

The synthesis of CP-154,526 involves the reaction of 4-(pyridin-2-yl)piperazine with 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

CP-154,526 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of addiction and pain. CP-154,526 has also been studied for its effects on the immune system, and has been shown to have anti-inflammatory properties.

properties

IUPAC Name

[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBESROBVGPJTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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